Biochemical Potency Against CSF-1R: CSF1R-IN-10 vs. Pexidartinib (PLX3397)
CSF1R-IN-10 inhibits CSF-1R with an IC₅₀ of 0.005 μM (5 nM) . In comparison, pexidartinib (PLX3397), a clinically approved CSF-1R inhibitor, exhibits an IC₅₀ of 20 nM against CSF-1R [1]. This represents an approximate 4-fold greater biochemical potency for CSF1R-IN-10 under the reported assay conditions.
| Evidence Dimension | Biochemical inhibition of CSF-1R |
|---|---|
| Target Compound Data | IC₅₀ = 0.005 μM (5 nM) |
| Comparator Or Baseline | Pexidartinib (PLX3397): IC₅₀ = 20 nM |
| Quantified Difference | CSF1R-IN-10 is approximately 4-fold more potent (20 nM / 5 nM = 4x) |
| Conditions | Enzymatic CSF-1R inhibition assays (vendor-reported data; exact assay platform not fully specified) |
Why This Matters
Higher biochemical potency may enable the use of lower compound concentrations to achieve target engagement, potentially reducing off-target effects and conserving compound supply in long-term studies.
- [1] MedChemExpress. Pexidartinib (PLX-3397) Product Information. View Source
